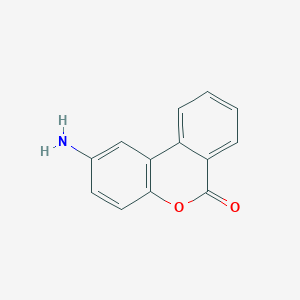

6-Amino-3,4-benzocoumarin

Overview

Description

6-Amino-3,4-benzocoumarin, also known as 2-Amino-6H-dibenzo[b,d]pyran-6-one, is a heterocyclic compound with the molecular formula C13H9NO2. This compound is part of the coumarin family, which is known for its wide range of biological and pharmacological activities. Coumarins are naturally occurring oxygen-containing heterocycles found in many plant species and have been extensively studied for their medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Amino-3,4-benzocoumarin can be synthesized through various methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the coumarin ring. The reaction conditions typically include heating the mixture under reflux for several hours.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3,4-benzocoumarin undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Nitro-6-amino-3,4-benzocoumarin.

Reduction: 6-Amino-3,4-dihydrobenzocoumarin.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

6-Amino-3,4-benzocoumarin exhibits promising antitumor effects. Research indicates that benzocoumarin derivatives can sensitize tumor cells to chemotherapy and radiotherapy. For instance, compounds derived from benzocoumarins have shown efficacy in inhibiting various cancer cell lines by targeting specific enzymes involved in cancer progression. A study reported that certain analogs of benzocoumarin demonstrated selective cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship where modifications to the benzocoumarin scaffold enhance anticancer activity .

Table 1: Antitumor Efficacy of Benzocoumarin Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| S15 | ZR-75-1 | 12.5 | Inhibition of protein kinases |

| S16 | SK-BR-3 | 10.0 | Induction of apoptosis |

| S20 | MCF-7 | 8.0 | Disruption of tubulin polymerization |

Antimicrobial Properties

The antimicrobial potential of this compound has been extensively studied. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A notable study isolated novel dimers from Penicillium verruculosum that exhibited significant antibacterial activity, emphasizing the role of benzocoumarins in combating resistant bacterial infections .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |

Antioxidant Activity

This compound also exhibits significant antioxidant properties. Research indicates that compounds with the benzocoumarin scaffold can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the extended π-conjugation system present in the benzocoumarin structure, which enhances electron donation .

Enzyme Inhibition Studies

Inhibitory effects on various enzymes have been documented for this compound. For example, it has been evaluated as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, showing potential for managing type II diabetes by regulating blood glucose levels through enzyme inhibition .

Table 3: Enzyme Inhibition Potentials

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dipeptidyl peptidase-IV | Competitive | 3.16 |

| α-Glucosidase | Non-competitive | 94.17 |

Fluorescent Sensor Applications

This compound has been developed as a selective fluorescent sensor for nitrite ions. This application exploits its fluorescence properties, enabling sensitive detection methods in environmental monitoring and food safety assessments .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

- Anticancer Efficacy : A study highlighted the compound's ability to induce apoptosis in cervical cancer cells through mitochondrial pathways .

- Antimicrobial Activity : Research demonstrated that derivatives showed enhanced antibacterial activity compared to standard antibiotics against resistant strains .

- Fluorescence Detection : The compound was successfully utilized in a method for detecting nitrite ions with high sensitivity and specificity .

Mechanism of Action

The mechanism of action of 6-Amino-3,4-benzocoumarin involves its interaction with various molecular targets. For instance, it can bind to human serum albumin through non-covalent hydrophobic interactions, quenching the intrinsic fluorescence of the protein. This interaction is crucial for its potential biomedical applications, as it affects the compound’s bioavailability and distribution in the body.

Comparison with Similar Compounds

- 7-Amino-4-methylcoumarin

- 3-Aminocoumarin

- 7-Amino-4-(trifluoromethyl)coumarin

Comparison: 6-Amino-3,4-benzocoumarin is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.

Biological Activity

6-Amino-3,4-benzocoumarin is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound belongs to the benzocoumarin family, which is known for various pharmacological properties including antioxidant, antimicrobial, and anticancer activities. The structural features of benzocoumarins significantly influence their biological functions.

Anticancer Activity

Research indicates that benzocoumarin derivatives exhibit potent anticancer properties. For instance, compounds derived from benzocoumarins have shown effectiveness against various cancer cell lines:

- Case Study : A study by Tan et al. highlighted the anticancer activity of novel benzocoumarin derivatives against breast cancer cell lines such as SK-BR-3 and MCF-7. Compounds demonstrated IC50 values ranging from 3.8 to 7.9 μM, indicating significant cytotoxicity .

- Mechanism : The mechanism of action involves inducing apoptosis through caspase-dependent pathways and cell cycle arrest .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Research Findings : Kim et al. isolated novel benzo[c]coumarin dimers that exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that benzocoumarins can be potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications in the amino group and the benzene ring can enhance or diminish its efficacy:

| Modification | Effect on Activity |

|---|---|

| Nitrogen substitutions | Increased cytotoxic potency against cancer cells |

| Hydroxyl groups | Enhanced antioxidant properties |

| Fluorination | Improved selectivity and potency in specific biological assays |

Antioxidant Properties

Benzocoumarins are recognized for their antioxidant capabilities:

Properties

IUPAC Name |

2-aminobenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSQFJGGUZPEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324115 | |

| Record name | 6-Amino-3,4-benzocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83527-99-5 | |

| Record name | NSC405762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-3,4-benzocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-3,4-benzocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.